1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZMUKBWPOHAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride typically involves the reaction of benzothiophene-2-carbonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Scientific Research Applications
1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
Key Observations :
- Benzothiophene vs.
- Chlorophenyl vs. Trifluoromethylphenyl : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding in psychoactive piperazines but reduce solubility compared to the benzothiophene-carbonyl group .
Pharmacological and Functional Differences
Receptor Interactions
- Serotonergic Activity : Compounds like TFMPP and 1-(3-chlorophenyl)piperazine act as 5-HT1B/1C agonists, reducing locomotor activity in rats . In contrast, the benzothiophene-carbonyl derivative’s activity remains uncharacterized but may target distinct receptors due to its extended aromatic system .
- Antimicrobial Activity: 1-(4-Chlorophenyl)-1-propylpiperazine shows potent activity against S.
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms of analogues like TFMPP .
Q & A
Q. What are the optimal synthetic routes for 1-(1-benzothiophene-2-carbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling benzothiophene-2-carbonyl chloride with piperazine under basic conditions (e.g., triethylamine or NaHCO₃). Key steps include:
- Step 1: Activation of the benzothiophene-2-carboxylic acid using thionyl chloride or oxalyl chloride to form the acyl chloride.
- Step 2: Nucleophilic substitution with piperazine in anhydrous dichloromethane or THF.
- Step 3: Salt formation with HCl to precipitate the hydrochloride.
Yield optimization requires precise stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and inert atmosphere to avoid hydrolysis .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the benzothiophene moiety (aromatic protons at δ 7.2–8.1 ppm) and piperazine ring (N–CH₂ protons at δ 2.8–3.5 ppm).
- FT-IR: Acyl carbonyl stretch at ~1650–1700 cm⁻¹ and N–H stretches (piperazine) at ~3200 cm⁻¹.
- Mass Spectrometry (HRMS): Molecular ion peak at m/z corresponding to [C₁₃H₁₃N₂OS]⁺ (free base) and isotopic pattern matching Cl⁻ for the hydrochloride salt .
Q. What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in water (due to hydrochloride salt), and insoluble in nonpolar solvents (hexane).
- Stability: Degrades under prolonged exposure to light or moisture. Store at –20°C under argon. Stability studies (HPLC monitoring) show >90% purity retention for 6 months under recommended conditions .
Advanced Research Questions
Q. How do substituents on the benzothiophene or piperazine rings modulate biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Electron-withdrawing (e.g., –NO₂) | Benzothiophene C₅ | Enhances receptor binding affinity (e.g., serotonin receptors) | |
| Bulky groups (e.g., –CF₃) | Piperazine N⁴ | Reduces off-target interactions but may lower solubility | |
| Halogens (e.g., –Cl) | Benzothiophene C₃ | Increases metabolic stability in hepatic microsomal assays |
Q. How can researchers resolve contradictory data in receptor-binding assays?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Use standardized protocols (e.g., radioligand binding vs. functional cAMP assays).
- Receptor Subtype Selectivity: Profile against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) using knockout cell lines.
- Salt Form Interference: Compare free base vs. hydrochloride salt in buffer systems (pH 7.4 vs. 6.8) to assess ionization effects .
Q. What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or lipid emulsions for intravenous administration.
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) on the piperazine ring to enhance bioavailability.
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- Docking Simulations: Predict binding modes to target receptors (e.g., dopamine D₂) using AutoDock Vina.
- ADMET Prediction: Tools like SwissADME estimate logP (target <3 for CNS penetration) and P-glycoprotein substrate risk.
- MD Simulations: Assess conformational stability of the benzothiophene-piperazine scaffold in lipid bilayers .
Data Interpretation and Experimental Design
Q. How to design dose-response studies for CNS-targeted applications?
Methodological Answer:
- Animal Models: Use Sprague-Dawley rats (n=8/group) with intracerebroventricular cannulation for direct CNS delivery.
- Dose Range: Start at 0.1 mg/kg (based on IC₅₀ from in vitro assays) and escalate to 10 mg/kg.
- Endpoint Metrics: Measure locomotor activity (open-field test) and neurotransmitter levels (microdialysis-HPLC) .
Q. What analytical methods validate purity in batch-to-batch comparisons?
Methodological Answer:
- HPLC-DAD: Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥98% (area normalization).
- Elemental Analysis: Match calculated vs. observed C, H, N, S, Cl content (±0.4%).
- Chiral HPLC: Confirm absence of enantiomeric impurities if asymmetric centers are present .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and goggles.
- Ventilation: Perform reactions in a fume hood; avoid aerosol formation.
- Waste Disposal: Neutralize hydrochloride salt with NaOH (1M) before aqueous disposal.
- Acute Toxicity: LD₅₀ (rat, oral) data unavailable; assume Category 4 (harmful) per GHS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
